molecular formula C42H61N11O10 B115088 Sfflrnp CAS No. 140436-66-4

Sfflrnp

Cat. No.: B115088
CAS No.: 140436-66-4
M. Wt: 880 g/mol
InChI Key: HQIHHNMDIDWQTA-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sfflrnp (Ser-Phe-Phe-Leu-Arg-Asn-Pro), also known as TRAP (Thrombin Receptor-Activating Peptide), is a synthetic heptapeptide derived from the rat thrombin receptor sequence. It mimics the proteolytically exposed "tethered ligand" domain of the receptor, enabling activation of thrombin-mediated signaling pathways without requiring enzymatic cleavage . This compound binds to the G protein-coupled receptor PAR-1 (Protease-Activated Receptor 1), triggering downstream responses such as phospholipid hydrolysis, diacylglycerol (DAG) production, and arachidonic acid (AA) release . In IIC9 fibroblasts, this compound induces a biphasic DAG response: an early transient peak (2-fold increase at 15 seconds) via phosphatidylinositol (PI) hydrolysis and a prolonged phase (3-fold increase at 5 minutes) via phosphatidylcholine (PC) hydrolysis, mirroring the effects of catalytically active α-thrombin .

Properties

CAS No.

140436-66-4

Molecular Formula

C42H61N11O10

Molecular Weight

880 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

HQIHHNMDIDWQTA-MRNVWEPHSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Other CAS No.

140436-66-4

sequence

SFFLRNP

Synonyms

Ser-Phe-Phe-Leu-Arg-Asn-Pro
seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline
SFFLRNP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, leucine, arginine, asparagine, and proline).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sfflrnp can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC (diisopropylcarbodiimide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptide analogs with modified amino acid sequences.

Scientific Research Applications

Sfflrnp has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: The peptide can be used in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely depending on the context in which the peptide is used.

Comparison with Similar Compounds

Sfflrnp belongs to a family of thrombin receptor-activating peptides with structural and functional variations. Below is a systematic comparison with key analogs:

Structural Analogs

Table 1: Structural Comparison of this compound with Related TRAPs

Compound Sequence/Modification Species Origin Key Functional Traits Reference
This compound (RatP7) This compound Rat Full PAR-1 activation; biphasic DAG/AA response
SFLLRNP (HumanP7) SFLLRNP Human Similar potency to this compound; minor species-specific efficacy differences
SFFLR (RatP5) SFFLR Rat Partial agonist; induces only early DAG phase (PI hydrolysis)
SFLLR-NH₂ (P5-NH₂) SFLLR-amidated Human Enhanced receptor affinity due to C-terminal amidation
This compound-NH₂ (RatP7-NH₂) This compound-amidated Rat Prolonged signaling duration vs. non-amidated this compound

Key Findings:

  • Species-Specific Variations : Human SFLLRNP and rat this compound exhibit nearly identical functional profiles in activating PAR-1, though subtle differences in receptor binding kinetics may exist due to sequence divergence (Phe vs. Leu at position 2) .
  • Amidation Effects : C-terminal amidation (e.g., SFLLR-NH₂) enhances receptor binding and prolongs signaling, likely by stabilizing peptide-receptor interactions .
  • Truncated Peptides : Shorter analogs like SFFLR (RatP5) activate only the early DAG phase, indicating the C-terminal Asn-Pro residues are critical for sustained PC hydrolysis .
Functional Analogs

Table 2: Functional Comparison of this compound with Engineered Receptor Systems

Compound/System Mechanism of Action DAG/Arachidonic Acid Response Efficacy vs. α-Thrombin Reference
This compound Direct PAR-1 activation Biphasic DAG (PI/PC hydrolysis); sustained AA release Matches α-thrombin’s magnitude
Enterokinase-Modified EKTR Protease-independent receptor cleavage Monophasic DAG; delayed AA release (1/5th initial efficacy) Lower initial efficacy, matches at 30 min
α-Thrombin Proteolytic PAR-1 activation Biphasic DAG; rapid AA release Reference standard

Key Findings:

  • Kinetic Differences : this compound replicates α-thrombin’s biphasic DAG response but requires higher concentrations for equivalent AA release. Enterokinase-modified EKTR systems show delayed and reduced initial AA release, suggesting ligand-independent activation alters pathway engagement .
  • Receptor Saturation : this compound achieves maximal DAG production at 10 μM, comparable to α-thrombin at 1 NIH unit/mL, but with faster dissociation kinetics .
Critical Analysis of Divergent Results
  • AA Release Efficacy : While this compound fully replicates α-thrombin’s DAG response, its AA release efficacy is context-dependent. In IIC9 cells, this compound-induced AA metabolites reach only 20% of α-thrombin’s levels at 5 minutes but match by 30 minutes, indicating temporal divergence in PC hydrolysis regulation .
  • Amidation vs. Non-Amidated Forms: Amidated peptides (e.g., RatP7-NH₂) show prolonged receptor activation, suggesting that post-translational modifications could optimize therapeutic analogs for sustained signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.